molecular formula C4H7Cl3OS B14717151 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol CAS No. 18271-86-8

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol

Cat. No.: B14717151
CAS No.: 18271-86-8
M. Wt: 209.5 g/mol
InChI Key: ODYGLKJCCFJTDE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol is a chemical compound with the molecular formula C₄H₇Cl₃OS It is characterized by the presence of three chlorine atoms, an ethylsulfanyl group, and a hydroxyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol can be synthesized through the reaction of trichloroacetaldehyde (chloral) with ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

[ \text{CCl}_3\text{CHO} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CCl}_3\text{CH}(\text{OH})\text{SC}_2\text{H}_5} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethanols .

Scientific Research Applications

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

18271-86-8

Molecular Formula

C4H7Cl3OS

Molecular Weight

209.5 g/mol

IUPAC Name

2,2,2-trichloro-1-ethylsulfanylethanol

InChI

InChI=1S/C4H7Cl3OS/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3

InChI Key

ODYGLKJCCFJTDE-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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